2E,4E,6E-Decatrienal
Description
Properties
CAS No. |
343878-06-8 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 |
Purity |
90% min. |
Synonyms |
2E,4E,6E-Decatrienal |
Origin of Product |
United States |
Biosynthetic Pathways and Enzymatic Mechanisms
Origins from Fatty Acid Oxidation
The carbon backbone of decatrienal originates from the enzymatic breakdown of specific polyunsaturated fatty acids (PUFAs). This transformation is a multi-step cascade involving a series of enzymes that systematically introduce oxygen and cleave the fatty acid chain.
The primary and most direct precursor for the biosynthesis of C10 aldehydes, including decatrienal isomers, is eicosapentaenoic acid (EPA; 20:5 n-3). int-res.com In marine diatoms, which are significant producers of these aldehydes, EPA is a readily available substrate derived from the cellular membranes. mdpi.comnih.gov The enzymatic machinery of these organisms is specifically adapted to act on C20 fatty acids like EPA to generate a range of oxylipins (oxygenated fatty acid derivatives). int-res.com
While EPA is the direct precursor, its own synthesis originates from the essential omega-3 fatty acid, α-linolenic acid (ALA; 18:3 n-3). acs.orgnih.gov Organisms that cannot produce ALA de novo must obtain it from their diet. They can then convert ALA into longer-chain PUFAs like EPA through a series of enzymatic elongation and desaturation steps. acs.orgnih.gov Therefore, α-linolenic acid is considered the ultimate precursor in the biosynthetic chain leading to EPA and, subsequently, to decatrienal.
The initial and rate-determining step in the enzymatic pathway is the oxygenation of the precursor fatty acid, catalyzed by lipoxygenase (LOX) enzymes. frontiersin.orgmdpi.com LOX are non-heme iron-containing dioxygenases that catalyze the insertion of molecular oxygen into PUFAs containing a (1Z, 4Z)-pentadiene system. researcherslinks.com
In the formation of decatrienal from EPA in diatoms like Thalassiosira and Nitzschia, a specific 11-lipoxygenase (11-LOX) is involved. mdpi.comnih.gov This enzyme abstracts a hydrogen atom and facilitates the regio- and stereospecific insertion of an oxygen molecule at the C-11 position of the eicosapentaenoic acid chain. This reaction yields an unstable hydroperoxide intermediate, specifically an 11-hydroperoxyeicosatetraenoic acid (11-HPETE). mdpi.comthaiscience.info
Following the formation of the hydroperoxide, a second enzyme, hydroperoxide lyase (HPL), acts upon this intermediate. mdpi.com HPLs catalyze the cleavage of the carbon-carbon bond adjacent to the hydroperoxide group. frontiersin.org The action of HPL on the 11-HPETE intermediate results in the scission of the fatty acid chain, generating two smaller molecules: a C10 aldehyde and a C10 oxo-acid. In this specific pathway, the cleavage of 11-HPETE yields a decatrienal isomer. mdpi.comnih.gov This enzymatic cascade, from fatty acid to aldehyde, is often triggered by cellular damage, serving as a rapid chemical defense mechanism in organisms like diatoms. mdpi.comnih.gov
Role of Lipoxygenases (LOX) in Hydroperoxide Formation
Stereospecificity and Isomer Formation in Enzymatic Processes
The enzymatic synthesis of decatrienal is not always perfectly specific, often resulting in a mixture of geometric isomers rather than a single compound. Research on diatoms has shown that the LOX/HPL pathway typically produces isomers such as 2E,4Z,7Z-decatrienal and 2E,4E,7Z-decatrienal. int-res.comacs.orgdb-thueringen.de The formation of the fully conjugated trans isomer, 2E,4E,6E-decatrienal, is not commonly reported as a direct product of this primary enzymatic cascade.
It is hypothesized that this compound may be formed through subsequent enzymatic or non-enzymatic isomerization of the initially produced isomers. researchgate.netresearchgate.net In other aldehyde synthesis pathways, thermodynamically less stable Z-isomers are known to convert to the more stable E-configuration over time or under certain conditions. researchgate.netresearchgate.net For instance, in the formation of decadienal, an (E,Z) isomer can be isomerized to the more stable (E,E) form. researchgate.net This suggests that a similar process, possibly driven by an isomerase enzyme or physicochemical factors, could convert initial decatrienal products into the fully conjugated 2E,4E,6E isomer. open.ac.uk
The following table shows an example of the distribution of different polyunsaturated aldehyde (PUA) isomers found in natural marine samples, illustrating the typical co-occurrence of multiple isomers.
| Aldehyde | Isomer Type I (%) (e.g., E/Z) | Isomer Type II (%) (Other Isomers) |
|---|---|---|
| Heptadienal (C7) | ~80% | ~20% |
| Octadienal (C8) | ~30% | ~70% |
| Decadienal (C10) | ~50% | ~50% |
Autoxidative Pathways in Comparison to Enzymatic Biosynthesis
In addition to controlled enzymatic synthesis, this compound can also be formed through the non-enzymatic autoxidation of polyunsaturated fatty acids. longdom.org Autoxidation is a free-radical chain reaction initiated by factors like heat, light, or the presence of metal ions, causing PUFAs like EPA and ALA to react with molecular oxygen. mdpi.comlongdom.org
This process also generates hydroperoxides, similar to the LOX reaction, but it lacks the regio- and stereospecificity of enzymatic catalysis. wur.nlnih.gov During autoxidation, oxygen can be added at multiple positions along the fatty acid backbone, leading to a complex racemic mixture of hydroperoxide isomers. wur.nlnih.gov The subsequent decomposition of these various hydroperoxides yields a much wider and less predictable array of secondary oxidation products, including numerous aldehydes, ketones, and alcohols. longdom.orgnih.gov
The key distinction between the two pathways lies in their specificity. The enzymatic LOX/HPL pathway is a highly regulated biological process that produces a defined, though sometimes mixed, set of isomeric products. frontiersin.orgwur.nl In contrast, autoxidation is a random chemical process that results in a broad spectrum of degradation compounds, of which this compound may be just one minor component among many. longdom.orgwur.nl
Advanced Chemical Synthesis Methodologies
Stereoselective and Diastereoselective Synthetic Strategies
The synthesis of a conjugated polyene system like 2E,4E,6E-Decatrienal demands rigorous control over the geometry of each double bond. Stereoselective and diastereoselective strategies are therefore paramount to prevent the formation of unwanted isomers and to ensure the desired all-trans configuration.
Wittig Reactions in Decatrienal Synthesis
The Wittig reaction is a foundational method for alkene synthesis, involving the reaction of a phosphorus ylide with an aldehyde or ketone. Its application in constructing polyenes like decatrienal is well-established, offering a direct route to forming carbon-carbon double bonds at specific locations. acs.orgnumberanalytics.com The key to achieving the desired E (trans) configuration lies in the choice of the ylide.
Stabilized ylides, which contain an electron-withdrawing group (e.g., ester, ketone), are less reactive and generally lead to the thermodynamically more stable (E)-alkene with high selectivity. organic-chemistry.orgwikipedia.org Conversely, non-stabilized ylides (e.g., with alkyl substituents) typically favor the formation of (Z)-alkenes. wikipedia.org For the synthesis of this compound, an iterative approach using stabilized ylides is often employed. For instance, a C6-dienal could be reacted with a stabilized ylide like (carboethoxymethylene)triphenylphosphorane to construct the C2-C3 double bond with high E-selectivity.
To further enhance E-selectivity, especially with non-stabilized or semi-stabilized ylides, the Schlosser modification can be implemented. This variation involves the deprotonation of the intermediate betaine (B1666868) at low temperatures, followed by protonation, to favor the formation of the threo-betaine, which decomposes to the (E)-alkene. wikipedia.orgharvard.edu
Table 1: Stereochemical Outcome of Wittig Reactions
| Ylide Type | Major Product | Typical Conditions |
|---|---|---|
| Stabilized (e.g., R = CO₂R', COR) | (E)-alkene | Standard Wittig conditions |
| Non-stabilized (e.g., R = alkyl) | (Z)-alkene | Salt-free conditions |
| Semi-stabilized (e.g., R = aryl) | Mixture of (E/Z)-alkenes | Varies with conditions |
Diels-Alder Cycloadditions in Polyene-Containing Scaffold Construction
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for constructing six-membered rings with excellent stereocontrol. researchgate.net Intramolecular (IMDA) and transannular Diels-Alder (TADA) reactions are particularly valuable for assembling complex polycyclic scaffolds that can serve as precursors to polyene systems or incorporate decatrienal-like motifs. rsc.orgescholarship.org
The IMDA reaction involves a molecule containing both the diene and dienophile moieties, which cyclize to form two rings in a single step. researchgate.net This strategy is highly efficient and its stereochemical outcome is often predictable, making it a cornerstone in the synthesis of numerous natural products. rsc.orgresearchgate.net For example, a complex polycyclic framework can be constructed via an IMDA reaction, followed by subsequent ring-opening or modification steps to reveal a stereochemically defined polyene chain.
The TADA reaction is a variant of the IMDA reaction that occurs in large macrocyclic structures. ontosight.aiiupac.org This approach can generate intricate polycyclic systems with remarkable efficiency and has been employed in the biomimetic synthesis of complex natural products like FR182877 and longithorone A. pnas.orgcapes.gov.br The strategy involves creating a macrocycle containing diene and dienophile components that then undergo a cycloaddition across the ring, establishing multiple stereocenters in a single transformation. ontosight.aicapes.gov.br
Organocatalytic and Asymmetric Approaches for Polyunsaturated Aldehydes
Organocatalysis has emerged as a major pillar of asymmetric synthesis, utilizing small organic molecules to catalyze transformations with high enantioselectivity. au.dkscienceopen.com For polyunsaturated aldehydes, aminocatalysis, which involves the formation of reactive iminium ion or enamine intermediates, is particularly relevant.
By activating a dienal or trienal with a chiral secondary amine catalyst (e.g., a diarylprolinol silyl (B83357) ether), vinylogous iminium ions are formed. These extended conjugated systems can undergo asymmetric additions at remote positions (e.g., δ, ζ). For instance, an asymmetric 1,6-addition to a 2,4-dienal can be achieved, setting a stereocenter that can guide the subsequent elaboration of the polyene chain. nih.gov
This concept has been extended to tetraenamine catalysis for reactions involving 2,4,6-trienals. oaepublish.comresearchgate.net The condensation of a 2,4,6-trienal with a chiral aminocatalyst forms a tetraenamine intermediate, which can then participate in enantioselective cycloaddition reactions. au.dkresearchgate.net These methods provide a powerful means to construct chiral polyene aldehydes with high optical purity, which is a significant challenge for traditional synthetic methods.
Synthesis of Complex Natural Product Analogues Incorporating Decatrienal Motifs
The structural motifs present in this compound are found in a wide array of biologically active natural products. nih.gov Synthetic strategies developed for decatrienal are therefore often leveraged in the total synthesis of these more complex molecules. A groundbreaking approach developed by Burke and colleagues demonstrated that the polyene motifs in over 75% of all known polyene natural products can be constructed from just 12 bifunctional building blocks using an iterative cross-coupling reaction. nih.govnih.govresearchgate.net This modular platform highlights the inherent structural logic within this class of natural products and provides a streamlined path to their synthesis.
This building-block approach utilizes Suzuki-Miyaura cross-coupling, a mild and stereospecific reaction, to connect simple, stable boronate-containing fragments. acs.org This method avoids the often harsh conditions and lack of stereocontrol associated with classical olefination methods. nih.gov The synthesis of natural products such as asnipyrone B and physarigin A has been achieved using this powerful, modular strategy. nih.gov
Green Chemistry Principles in Polyene Synthesis
Modern synthetic chemistry places increasing emphasis on sustainability and environmentally benign processes. The synthesis of polyenes is adapting to these principles through several key innovations.
One major advancement is the use of transition-metal-catalyzed cross-coupling reactions that are more efficient and generate less waste than stoichiometric methods. mdpi.com Ruthenium-catalyzed oxidative cross-coupling reactions, for example, can be performed under mild, ligand-free conditions, offering a sustainable alternative to some palladium-catalyzed systems. organic-chemistry.org Furthermore, recyclable ruthenium catalysts have been developed that can operate in water, eliminating the need for hazardous organic solvents. sigmaaldrich.com
Table 2: Mentioned Chemical Compounds
| Compound Name | Role/Type |
|---|---|
| This compound | Target Molecule |
| (Carboethoxymethylene)triphenylphosphorane | Stabilized Wittig Reagent |
| Phenyllithium | Strong Base |
| FR182877 | Natural Product |
| Longithorone A | Natural Product |
| Diarylprolinol silyl ether | Chiral Organocatalyst |
| Asnipyrone B | Natural Product |
| Physarigin A | Natural Product |
| Suzuki-Miyaura Reagents | Cross-coupling reagents |
Analytical and Structural Elucidation Research Techniques
Chromatographic Separation and Detection
Chromatographic techniques are fundamental to the analysis of 2E,4E,6E-decatrienal, enabling its separation from other volatile compounds and matrix components. The choice between gas and liquid chromatography is often dictated by the sample matrix and the specific analytical goals.
Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for analyzing volatile and thermally stable compounds like this compound. researchgate.net In this technique, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. researchgate.netetamu.edu As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information. etamu.edu
The electron ionization (EI) mode is commonly used in GC-MS, which can cause fragmentation of the parent molecule. etamu.edu This fragmentation pattern serves as a chemical fingerprint and is instrumental in identifying the compound by comparing it to spectral libraries. etamu.edu For aldehydes, including decatrienal isomers, GC-MS analysis can be performed directly on extracts. open.ac.uk
For less volatile derivatives or when analyzing complex matrices where thermal degradation is a concern, High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are preferred. sielc.comnih.gov These techniques separate compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. sielc.comresearchgate.net
Pairing UHPLC with High-Resolution Mass Spectrometry (HRMS) offers exceptional sensitivity and selectivity. nih.govmdpi.com This combination allows for the accurate mass measurement of the parent ion and its fragments, facilitating the determination of the elemental composition and unambiguous identification of the compound, even in trace amounts. nih.govpensoft.netrsc.org Untargeted UHPLC-HRMS approaches can be employed to comprehensively profile the chemical constituents of a sample, including various isomers of decatrienal. nih.govmdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis
Derivatization Strategies for Enhanced Analysis and Stability
Due to the inherent reactivity and potential instability of aldehydes, derivatization is a common strategy to improve their chromatographic behavior, enhance detection sensitivity, and increase stability. capes.gov.br
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a widely used derivatizing agent for carbonyl compounds, including aldehydes like this compound. nih.govsigmaaldrich.comresearchgate.net PFBHA reacts with the aldehyde group to form a stable oxime derivative. sigmaaldrich.com This process offers several advantages:
Enhanced Stability : The resulting PFBHA-oximes are less prone to degradation and polymerization than the parent aldehydes. sigmaaldrich.com
Improved Chromatography : The derivatives are more amenable to GC analysis. sigmaaldrich.com
Increased Sensitivity : The pentafluorobenzyl group is highly electronegative, making the derivative suitable for sensitive detection by electron capture detection (GC-ECD) or negative chemical ionization mass spectrometry (NCI-MS). capes.gov.brnih.gov
The derivatization is typically carried out in an aqueous solution before extraction and analysis. nih.gov The reaction conditions, such as pH and reaction time, can be optimized to maximize the yield of the derivative. nih.gov
The Wittig reaction provides an alternative derivatization pathway, converting aldehydes into more stable ester derivatives. open.ac.uk This reaction involves treating the aldehyde with a phosphorus ylide, such as (carbethoxyethylidene)triphenylphosphorane. open.ac.ukunina.it The resulting α,β-unsaturated ester is more stable than the original aldehyde, facilitating its purification and subsequent analysis by GC-MS and NMR. open.ac.uk This method is particularly useful for the unequivocal characterization of unknown polyunsaturated aldehydes where commercial standards are unavailable. open.ac.uk The Wittig reaction is a versatile method for converting aldehydes and ketones into alkenes and can be adapted for creating ester derivatives for analytical purposes. wikipedia.orglibretexts.orgmasterorganicchemistry.com
Pentafluorobenzylhydroxylamine (PFBHA) Derivatization
Spectroscopic Characterization (e.g., NMR Data Interpretation for Polyene Stereochemistry)
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are indispensable for the complete structural elucidation of polyenes like this compound. nih.govnih.gov While mass spectrometry provides information on the molecular weight and elemental composition, NMR spectroscopy reveals the connectivity of atoms and, crucially, the stereochemistry of the double bonds. nih.govscribd.com
The determination of the E/Z configuration of the double bonds in the polyene chain is achieved by analyzing coupling constants and through-space interactions in various NMR experiments. nih.gov One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as ¹H-¹H COSY, HSQC, HMBC, and NOESY, are employed to assign all proton and carbon signals and to establish the geometry of the conjugated system. nih.govresearchgate.net For instance, the magnitude of the proton-proton coupling constants across the double bonds can distinguish between cis (Z) and trans (E) isomers. imreblank.ch This detailed structural information is vital for confirming the identity of a specific isomer like this compound and for understanding its chemical and biological properties. uoa.gr
Quantitative Analysis Methods (e.g., Stable Isotope Dilution Assays)
Stable Isotope Dilution Assays (SIDAs) represent a gold standard for the accurate quantification of volatile compounds like this compound. nih.gov This methodology is particularly valuable in complex sample matrices where other components might interfere with the analysis. SIDAs involve the use of a stable, isotopically labeled version of the target analyte as an internal standard. nih.govhpst.cz This standard, which contains isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C), is chemically identical to the naturally occurring compound but has a different mass. hpst.cz
The core principle of SIDA is the addition of a known amount of the labeled internal standard to the sample at the earliest stage of analysis. nih.gov This standard experiences the same physical and chemical processes as the unlabeled (native) analyte throughout sample preparation, extraction, and analysis. Consequently, any losses of the analyte during these steps are mirrored by proportional losses of the internal standard. By measuring the ratio of the native analyte to the labeled internal standard using mass spectrometry (MS), an accurate quantification can be achieved, effectively correcting for matrix effects and procedural losses. nih.govhpst.cz
In practice, SIDAs are often coupled with chromatographic techniques like gas chromatography (GC) or liquid chromatography (LC) for separation, followed by mass spectrometric detection (GC-MS or LC-MS). nih.govuq.edu.au This combination provides both high selectivity and sensitivity. For instance, research on other volatile compounds has demonstrated the successful application of SIDAs in quantifying analytes in complex food matrices and biological samples. researchgate.netmdpi.com The development of a SIDA for this compound would involve the chemical synthesis of its isotopically labeled counterpart.
Table 1: Key Aspects of Stable Isotope Dilution Assays (SIDA)
| Feature | Description |
| Principle | Addition of a known quantity of a stable isotopically labeled version of the analyte as an internal standard. nih.gov |
| Advantage | Corrects for analyte losses during sample preparation and for matrix effects during analysis, leading to high accuracy and precision. nih.govhpst.cz |
| Instrumentation | Typically involves Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govhpst.cz |
| Requirement | Availability of a synthesized, stable isotopically labeled internal standard for the target analyte. nih.gov |
Untargeted Metabolomics in Chemical Ecology Research
Untargeted metabolomics is a powerful, hypothesis-generating approach used to obtain a comprehensive profile of all measurable small molecules (metabolites) within a biological system under specific conditions. nih.govfrontiersin.org This technique is instrumental in chemical ecology for discovering novel bioactive compounds and understanding the complex chemical interactions between organisms and their environment. mdpi.com
In the context of this compound, untargeted metabolomics can reveal its role in broader biochemical pathways and its relationship with other metabolites. The process typically begins with the extraction of metabolites from a biological sample. These extracts are then analyzed using high-resolution analytical platforms, most commonly liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). nih.govfrontiersin.org Unlike targeted analysis, which looks for specific, known compounds, untargeted metabolomics registers all detectable ions within a certain mass range. nih.gov
The vast amount of data generated is then processed using advanced bioinformatics and multivariate statistical analysis, such as Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA). frontiersin.orgresearchgate.net These statistical methods help to identify significant differences in metabolite profiles between different sample groups (e.g., organisms under stress versus control). This can lead to the identification of key metabolites, like this compound, that are up- or down-regulated in response to specific ecological pressures, such as predation or competition. frontiersin.orgmdpi.com For example, research in marine chemical ecology has utilized untargeted metabolomics to uncover the role of various oxylipins, including related decatrienal isomers, in the defense mechanisms of diatoms. mdpi.com This approach allows researchers to explore the full spectrum of chemical communication and defense, placing the function of individual compounds like this compound into a larger ecological context.
Table 2: Application of Untargeted Metabolomics in Chemical Ecology
| Step | Description |
| Sample Collection & Extraction | Biological samples are collected, and their small molecule metabolites are extracted. frontiersin.org |
| Data Acquisition | Comprehensive metabolic profiles are generated using high-resolution techniques like LC-MS or GC-MS. nih.govfrontiersin.org |
| Data Processing | Raw data is processed to detect, align, and quantify metabolic features across samples. |
| Statistical Analysis | Multivariate statistical methods (e.g., PCA, OPLS-DA) are used to identify significant metabolic changes between experimental groups. frontiersin.orgresearchgate.net |
| Biomarker Identification | Metabolites responsible for the observed differences, such as this compound, are identified and their biological roles are investigated. frontiersin.orgmdpi.com |
Biological and Ecological Roles
Chemical Defense Mechanisms in Marine Environments
Diatom-derived oxylipins, including decatrienal isomers, are recognized as key components of a sophisticated chemical defense system. nih.gov This defense is not typically based on direct toxicity or repellence but on a more subtle mechanism that affects the reproductive success of grazing organisms. open.ac.uk When diatom cells are damaged, such as during grazing, an enzymatic cascade is activated, rapidly producing these defensive aldehydes. open.ac.uk
Decatrienal and related PUAs also function as allelochemicals, mediating competition between different phytoplankton species. researchgate.netnih.gov By releasing these compounds into the water, diatoms can inhibit the growth and proliferation of competing algae. This activity helps shape the composition and structure of phytoplankton communities, particularly during bloom events. researchgate.net The allelopathic nature of these oxylipins is a factor in determining species abundance and distribution within the marine environment. researchgate.net
Extensive research has documented the adverse effects of diatom-derived aldehydes on a range of marine invertebrates. nih.gov Copepods and sea urchins, which are significant grazers of diatoms, are particularly susceptible. nih.govopen.ac.uk Exposure to these compounds, either through diet or directly in the water, leads to significant teratogenic effects, including abnormal embryonic and larval development, reduced hatching success, and malformations in offspring. nih.govopen.ac.uk Studies on the related aldehyde 2E,4E-decadienal (DD) show that concentrations affecting crustaceans and echinoderms can range from 0.15 to 25.92 µmol L⁻¹. open.ac.uk The impact of these aldehydes is a critical factor in regulating the populations of these key herbivores. nih.gov
| Organism Group | Related Aldehyde(s) | Observed Detrimental Effects |
| Copepods | 2E,4E-decadienal (DD), Diatom diets (e.g., Thalassiosira rotula) | Impaired reproduction, reduced egg production, induction of apoptosis in embryos. nih.govnih.govopen.ac.uk |
| Sea Urchins | 2E,4E-decadienal (DD), Diatom diets | Abnormal embryo development, malformed plutei (larvae), induction of apoptosis. nih.govnih.govopen.ac.uk |
This table presents findings on the effects of polyunsaturated aldehydes (PUAs), including compounds structurally related to 2E,4E,6E-Decatrienal, on marine invertebrates.
At the cellular level, the toxicity of these aldehydes is linked to the induction of programmed cell death, or apoptosis. open.ac.uknih.gov Research on the closely related compound 2-trans-4-trans-decadienal (DD) demonstrated its role as a potent inducer of apoptosis in the embryos of both copepods and sea urchins. nih.gov The process was confirmed through methods that detect DNA fragmentation (TUNEL assays and DNA laddering), which are hallmarks of apoptosis. nih.gov In sea urchin embryos, this process was associated with the activation of caspase-3-like proteases, key enzymes in the apoptotic pathway. nih.gov Interestingly, in copepod embryos, apoptosis appeared to occur through a caspase-independent pathway. nih.gov This induction of programmed cell death is the underlying mechanism for the observed cellular malformations and reproductive failure in marine biota exposed to these compounds. open.ac.uknih.gov
Detrimental Effects on Marine Invertebrates (e.g., Copepods, Sea Urchins)
Inter-species Chemical Signaling and Communication
Beyond their defensive roles, aldehydes and related compounds are fundamental to chemical communication between species. While the primary documented role for decatrienal is in defense, its structural characteristics are shared by compounds involved in other forms of signaling, such as pheromones.
There is no direct evidence of this compound functioning as an aggregation pheromone. However, structurally similar compounds (homologues) are known to serve this function in other organisms, primarily terrestrial insects. This suggests a potential, though speculative, role for this class of molecules in aggregation behaviors.
For instance, (2E,4E,6E)-2,4,6-nonatrienal, a C9 aldehyde with the same E,E,E-configuration as the subject compound, is a natural volatile component of the aggregation pheromone produced by male flea beetles. thegoodscentscompany.com Similarly, decanal, a saturated C10 aldehyde, has been identified as the major component of the larval aggregation pheromone in the greater wax moth, Galleria mellonella. icipe.org The fact that these structurally related aldehydes mediate aggregation in insects highlights the versatility of this chemical class and suggests that decatrienal could potentially play a role in chemical signaling systems that have yet to be discovered. thegoodscentscompany.comicipe.org
Cell-to-Cell Signaling in Diatoms
Polyunsaturated aldehydes (PUAs), including decatrienal isomers, are significant signaling molecules, or infochemicals, in the marine environment, particularly for diatoms. gerli.com These compounds are products of the fatty-acid oxidation pathway and are released when diatom cells are stressed, such as by grazing pressure or nutrient limitation. nih.gov The release of these aldehydes can influence the dynamics of phytoplankton communities. oup.com
Research has demonstrated that diatoms can sense these aldehydes, which function as signaling molecules to regulate population size. gerli.com For instance, studies on the related compound 2E,4E-decadienal show that it triggers a dose-dependent release of intracellular calcium, which in turn leads to the production of nitric oxide (NO) and can result in programmed cell death. nih.gov This mechanism acts as a sophisticated stress surveillance system; low, non-lethal concentrations can serve as an early warning, potentially immunizing the cells and making them resistant to higher, lethal doses. nih.gov This suggests that PUAs are key to how diatoms monitor their environment and regulate bloom succession through chemical communication. nih.govplos.org The synchronized release of PUAs from intact cells of the diatom Skeletonema marinoi has been observed to occur just before the culture enters a decline phase, providing a time-limited signal. oup.com
Influence on Food Quality and Sensory Perception
Contribution to Characteristic Aroma Profiles
While often associated with off-flavors, certain isomers of decatrienal can contribute to the characteristic and sometimes desirable aroma profiles of specific foods. For example, (E,E,Z)-2,4,6-decatrienal has been identified in oat flakes and is noted for its oat-like odor quality. researchgate.net In the context of beverages, the related compound (2E,4E)-deca-2,4-dienal is considered a key compound responsible for the fatty aroma in certain types of Chi-flavored Baijiu, a Chinese liquor. mdpi.com The formation of these aldehydes through lipid oxidation can, in some cases, generate meaty aromas during the cooking process of foods like fish. nih.gov
Table 1: Contribution of Decatrienal and Related Aldehydes to Food Aroma
| Compound | Food Product | Associated Aroma/Flavor |
| (E,E,Z)-2,4,6-Decatrienal | Oat Flakes | Oat-like |
| (2E,4E)-Deca-2,4-dienal | Chi-flavored Baijiu | Fatty aroma |
| (2E,4E,6Z)-Nona-2,4,6-trienal | Walnuts, Oat Flakes | Oatmeal-like |
| Hexanal | Rice-based Baijiu | Green, Fatty, Fresh grass |
Origin of Off-Flavors in Aquatic Food Products
The compound 2,4,7-decatrienal (B148924) is a well-documented source of off-flavors in aquatic food products. nih.gov These off-flavors are primarily a result of lipid oxidation, a major cause of quality deterioration in fish and seafood. tandfonline.comresearchgate.net Fish lipids are rich in long-chain polyunsaturated fatty acids (PUFAs), which are highly susceptible to oxidation. tandfonline.comresearchgate.net
The breakdown of these PUFAs leads to the formation of secondary oxidation products, including isomers of 2,4,7-decatrienal. researchgate.net These compounds are responsible for the characteristic fishy, rancid, and cod-liver-oil-like odors that develop as seafood products age or are stored improperly. researchgate.net The presence of these aldehydes negatively affects the sensory qualities of the food, impacting consumer acceptance. encyclopedia.pub For instance, lipoxygenase enzymes in fish can react with fatty acids to produce 2,4,7-decatrienal isomers, leading to a fishy aroma. nih.govencyclopedia.pub This process is a critical concern for the aquaculture industry, as such off-flavors can render products unmarketable. globalseafood.org
General Biological Activities (Excluding Human Clinical Context)
Antimicrobial Properties (Related Compounds)
Unsaturated aldehydes that are structurally related to this compound have demonstrated notable antimicrobial properties. Studies on various α,β-unsaturated aldehydes, such as (E,E)-2,4-decadienal, have shown a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. researchgate.net
The proposed mechanism for this antimicrobial action involves the perturbation of the bacterial cell's plasma membrane. nih.gov It is hypothesized that these aldehydes can disrupt the lipid fraction of the membrane and penetrate the bacterial cells. researchgate.netnih.gov Research using liposomes indicated that these compounds could cause leakage, supporting the theory of membrane disruption. nih.gov For example, (Z,Z)-4,7-decadienal has shown significant inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. This activity is believed to stem from the interaction of the aldehyde group with microbial cell membranes, leading to cell lysis.
Structure Activity Relationships Sar and Mechanistic Studies
Influence of Stereochemistry and Conjugation on Biological Efficacy
The structure-activity relationship (SAR) examines how a molecule's chemical structure relates to its biological activity. wikipedia.org In the context of 2E,4E,6E-decatrienal, its biological efficacy is intricately linked to its stereochemistry and the conjugated double bond system. The specific arrangement of substituents in three-dimensional space (stereochemistry) and the alternating single and double bonds (conjugation) are critical determinants of its function.
The geometry of the double bonds, denoted by 'E' (entgegen, or opposite) and 'Z' (zusammen, or together), significantly impacts the molecule's shape and its ability to interact with biological targets. The all-E configuration of this compound results in a relatively linear and rigid structure, which is often crucial for fitting into specific enzyme active sites or receptor binding pockets. Alterations to this stereochemistry, such as the presence of a Z-isomer, would introduce a kink in the carbon chain, potentially diminishing or altering its biological effects.
The conjugated system of three double bonds in this compound is another key feature. This extended π-electron system is responsible for the molecule's reactivity and its ability to participate in various chemical reactions. For instance, this conjugation makes the aldehyde group more susceptible to nucleophilic attack, a common mechanism in biological interactions. The length and nature of the conjugated system can influence the compound's potency and the type of biological response it elicits. gardp.org For example, studies on related polyunsaturated aldehydes (PUAs) have shown that the number and position of double bonds are critical for their activity. nih.gov
Computational and Theoretical Investigations
Molecular Modeling and Electronic Structure Calculations (e.g., DFT for LUMO Density)
Computational chemistry provides powerful tools to understand the structure and reactivity of molecules like this compound at an atomic level. ajchem-a.com Density Functional Theory (DFT) is a widely used method to calculate the electronic structure of molecules, offering insights into their properties and behavior. researchgate.netscirp.org
One key aspect studied through DFT is the distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The LUMO represents the lowest energy orbital that is unoccupied by electrons and indicates regions of a molecule that are susceptible to nucleophilic attack. For an aldehyde like this compound, the LUMO density is expected to be concentrated around the carbonyl carbon and the conjugated system. This information helps predict how the molecule will interact with biological nucleophiles, such as amino acid residues in proteins. nih.gov The energy gap between the HOMO and LUMO is also an important parameter, as a smaller gap often correlates with higher chemical reactivity. ajchem-a.comnih.gov
Molecular modeling can also be used to generate and analyze the three-dimensional structure of this compound, providing insights into its shape, flexibility, and potential interactions with biological macromolecules. ajchem-a.com
DP4+-Based Computational Studies for Stereochemical Assignment
The DP4+ (Diastereomer Population and Probability) method is a computational tool that has become invaluable for determining the stereochemistry of complex organic molecules. rsdjournal.org It works by comparing experimentally measured NMR chemical shifts with those calculated for all possible stereoisomers of a molecule. researchgate.netfrontiersin.org
For a molecule like this compound, which has multiple stereocenters if substituted, or for related natural products containing this moiety, DP4+ can be instrumental. The process involves:
Generating all possible diastereomers of the compound.
Performing a conformational search for each diastereomer.
Calculating the NMR chemical shifts (¹H and ¹³C) for each conformer using DFT methods, typically at the B3LYP/6-31+G** level of theory with a solvent model. nih.gov
Averaging the calculated shifts based on the Boltzmann population of the conformers.
Comparing these calculated shifts with the experimental NMR data to determine the probability of each diastereomer being the correct structure. frontiersin.orgnih.gov
This method has been successfully applied to revise the structures of natural products and to assign the relative and absolute configurations of complex molecules with high confidence. rsdjournal.orgresearchgate.net
Correlation between Structural Features and Ecological Functions
The specific structural features of this compound are directly linked to its ecological roles. As a polyunsaturated aldehyde (PUA) produced by diatoms, it is part of a chemical defense mechanism against grazing organisms like copepods. nih.govnih.gov
The conjugated triene system and the aldehyde functional group are essential for this defensive activity. These features make the molecule highly reactive and capable of causing detrimental effects on the reproductive success of grazers. nih.gov The stereochemistry of the double bonds is also crucial, as different isomers can exhibit varying levels of toxicity. For example, the all-E isomer is often the most biologically active form.
The production of this compound and other PUAs is often triggered by wounding or stress, such as when diatoms are grazed upon. This inducible defense mechanism highlights the direct link between the molecule's structure and its function in mediating ecological interactions. nih.gov The lipoxygenase/hydroperoxide lyase pathway is responsible for the biosynthesis of these compounds from polyunsaturated fatty acids, further emphasizing the intricate connection between the diatom's metabolism and its ecological strategy. nih.govunina.it
Future Research Directions and Emerging Applications
Elucidation of Undiscovered Enzymatic Pathways and Regulatory Factors
The biosynthesis of 2E,4E,6E-decatrienal is primarily understood to occur via the lipoxygenase (LOX) pathway, which involves the enzymatic oxidation of polyunsaturated fatty acids (PUFAs). mdpi.com Lipoxygenase, an enzyme found widely in plants, animals, and fish, catalyzes the degradation of PUFAs, leading to the generation of various flavor compounds. mdpi.com This process begins with the formation of hydroperoxides from fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which then break down into an array of volatile secondary products, including aldehydes, alcohols, and ketones. mdpi.com Specifically, LOX-mediated reactions in fish can produce 2,4,7-decatrienal (B148924) isomers, which are linked to fishy aromas. mdpi.com
However, the precise enzymatic steps and regulatory factors that dictate the formation of the specific this compound isomer are not fully understood. Future research must focus on identifying the specific lipoxygenases and any subsequent isomerases or other enzymes that control the stereochemistry of the final aldehyde product. While the LOX pathway is the principal known route, the existence of alternative or undiscovered enzymatic pathways, possibly involving different classes of oxygenases or synthases, remains an open question. For instance, some studies suggest that in addition to enzymatic routes, autoxidation can also lead to the formation of similar odorants, though the product ratios may differ. mdpi.com A deeper investigation into the genetic and environmental factors that regulate the expression and activity of these enzymes is crucial for controlling the production of this specific isomer.
Development of Novel Biosynthetic Tools for Polyene Production
The growing consumer preference for natural additives has spurred interest in developing efficient biocatalytic processes for flavor and fragrance production. The LOX pathway presents a promising foundation for creating novel biosynthetic tools for polyene aldehydes. mdpi.com Metabolic engineering in microorganisms offers a directed, efficient, and environmentally friendly alternative to chemical synthesis or plant extraction. maxapress.com
Future work should focus on engineering microbial chassis or using cell-free systems to produce this compound. This could involve heterologous expression of specific lipoxygenase and hydroperoxide lyase (HPL) genes. researchgate.net While the LOX/HPL system is well-studied for producing C6 and C9 green leaf volatiles (GLVs), adapting it for C10 polyenes like decatrienal is a key research challenge. usp.br Furthermore, the discovery of type II polyketide synthase (PKS) systems that can catalyze polyene formation opens up new possibilities. tandfonline.comresearchgate.net Engineering these PKS machineries could provide a powerful and modular platform for synthesizing a variety of polyene structures, including decatrienal, with high specificity. hilarispublisher.com Success in this area would enable the large-scale, sustainable production of natural flavor compounds.
Advanced Synthetic Strategies for Isomer-Specific Production
The chemical synthesis of polyenes with specific geometries is a significant challenge in organic chemistry. researchfeatures.com The biological activity and sensory properties of decatrienal are highly dependent on the specific configuration of its three double bonds. Therefore, developing advanced synthetic strategies for the isomer-specific production of this compound is a critical research area.
Current research has explored various methods for the stereoselective synthesis of polyenes. nih.govdur.ac.ukacs.org Strategies often rely on palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki-Miyaura reactions, to construct the polyene backbone. dur.ac.uk For example, a method based on the homocoupling of unsaturated silanes promoted by PdCl₂ has been reported for creating all-E configured polyenes. nih.gov Another approach involves developing vinyl boronate esters that can undergo chemoselective Heck or Suzuki-Miyaura couplings, with the subsequent reaction products being converted to either E- or Z-alkenyl iodides with high purity. dur.ac.uk The challenge lies in applying these methods to efficiently and scalably synthesize the trienal structure with complete control over all three double bonds to yield the pure 2E,4E,6E isomer, avoiding the formation of difficult-to-separate isomeric mixtures. researchfeatures.comgoogle.com
Deeper Understanding of Ecological Dynamics and Inter-Kingdom Signaling
Polyunsaturated aldehydes (PUAs), including decatrienal isomers, are significant bioactive molecules in aquatic ecosystems, particularly those dominated by diatoms. mdpi.comnih.govnih.gov Upon cell damage, diatoms release PUAs, which are derived from the lipoxidation of fatty acids. mdpi.commdpi.com These compounds are believed to function as chemical defenses against grazers like copepods, with studies showing they can have teratogenic effects and reduce reproductive success. nih.govpnas.org
Biotechnological Applications in Flavor and Fragrance Industry
Volatile compounds derived from the enzymatic oxidation of lipids are key contributors to the flavors and aromas of many foods. mdpi.com The lipoxygenase pathway is directly responsible for generating desirable "green" notes in fruits and vegetables, as well as undesirable off-flavors, such as the fishy taint in some products. mdpi.comresearchgate.netnih.gov Decatrienal isomers are known to be involved in these processes. For instance, (2E,4E,7Z)-decatrienal is associated with a fishy aroma. mdpi.com
The potential for biotechnological applications lies in harnessing and controlling the enzymes that produce these potent aroma compounds. mdpi.comresearchgate.net By selecting or engineering lipoxygenases with specificities for certain fatty acid precursors and hydroperoxide products, it may be possible to generate specific flavor profiles. nih.govcreative-enzymes.com This could lead to the production of this compound as a natural flavoring agent to impart specific notes in food products. thegoodscentscompany.comnih.gov Conversely, developing specific inhibitors for the enzymes that produce undesirable isomers could help prevent the formation of off-flavors during food processing and storage. researchgate.net
Table 1: Research Findings on Polyunsaturated Aldehyde (PUA) Production and Effects This table is interactive. Click on headers to sort.
| Organism/System | PUA(s) Produced/Studied | Key Finding | Reference |
|---|---|---|---|
| Marine Diatoms (general) | Heptadienal, Octadienal, Decadienal | PUAs are produced after cell wounding and act as a chemical defense against grazers. mdpi.comnih.gov | mdpi.comnih.gov |
| Benthic Diatoms (Salish Sea) | 2,4-heptadienal, 2,4-octadienal, 2,4-decadienal | All eight tested species produced at least two PUAs, suggesting widespread production among benthic diatoms. nih.gov | nih.gov |
| Diatom Cyclotella cryptica | Heptadienal, Octadienal, Octatrienal, Decatrienal | The PUA profile is sensitive to the associated bacterial community, indicating a role in diatom-bacteria interactions. mdpi.comnih.gov | mdpi.comnih.gov |
| Human Carcinoma Cells | Decatrienal and Decadienal isomers | Ten-carbon aldehydes from diatoms showed antiproliferative effects and stimulated apoptosis. mdpi.com | mdpi.com |
| Sinking Marine Particles | Generic PUAs | PUAs can regulate the activity of particle-associated bacteria, impacting carbon cycling in the ocean. pnas.org | pnas.org |
Environmental Monitoring and Remediation of Undesirable Odorants
The presence of volatile aldehydes, including decatrienal isomers, in water sources can lead to undesirable tastes and odors, often described as fishy or grassy. mdpi.com These compounds can be produced by the metabolic activity of algae and cyanobacteria in aquaculture and natural water bodies. mdpi.comoup.com The extremely low odor threshold of some of these compounds means that even trace amounts can impact water quality.
Developing sensitive and robust analytical methods for the routine monitoring of this compound in air and water is essential. formacare.eu Current methods often involve derivatization with agents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) followed by analysis with High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). formacare.eumdpi.comcreative-proteomics.comyorku.ca Future research should focus on improving these methods for higher throughput and in-situ analysis.
Furthermore, effective remediation strategies are needed to remove these odorants. mdpi.com Technologies such as adsorption onto activated carbon, oxidation with ozone or permanganate, and bio-filtration are currently employed. mdpi.comvt.eduasthaiworks.com Research into the efficacy of these methods specifically for removing various decatrienal isomers is needed. Understanding the chemical and physical properties of this compound will aid in optimizing existing remediation technologies and developing novel approaches to ensure the quality of drinking water and mitigate off-odors in food products like fish-derived collagen peptides. oup.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
